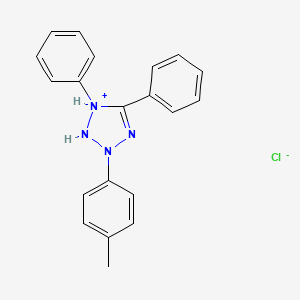
3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a chemical compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a tetrazolium ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, substituted with phenyl and methylphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of appropriate phenylhydrazines with aryl isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazolium salt to its corresponding hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, hydrazines, and phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.
Biology: The compound is employed in biochemical assays, particularly in the detection of cellular respiration and viability.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular metabolism, signaling pathways, and overall cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazole: A parent compound with a similar tetrazole ring structure.
Phenylhydrazine: A precursor used in the synthesis of tetrazolium salts.
Aryl Isocyanates: Compounds used in the synthesis of various tetrazole derivatives.
Uniqueness
3-(4-Methylphenyl)-1,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89206-07-5 |
|---|---|
Fórmula molecular |
C20H19ClN4 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-1,5-diphenyl-1,2-dihydrotetrazol-1-ium;chloride |
InChI |
InChI=1S/C20H18N4.ClH/c1-16-12-14-19(15-13-16)24-21-20(17-8-4-2-5-9-17)23(22-24)18-10-6-3-7-11-18;/h2-15,22H,1H3;1H |
Clave InChI |
VBOXYQFUZKAVFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2N[NH+](C(=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















